
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole is a heterocyclic compound that features both pyrazole and indole moieties
Méthodes De Préparation
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole typically involves the condensation of appropriate hydrazine derivatives with indole-3-carbaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole can be compared with other similar compounds such as:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound also features a pyrazole moiety and has been studied for its pharmacological properties.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide:
N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]acetamide: This compound shares structural similarities and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications through further chemical modifications.
Propriétés
Numéro CAS |
827317-45-3 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
6-methoxy-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3O/c1-16-9-3-2-8-6-12(14-11(8)7-9)10-4-5-13-15-10/h2-7,14H,1H3,(H,13,15) |
Clé InChI |
SPCAEVXEMMUWRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
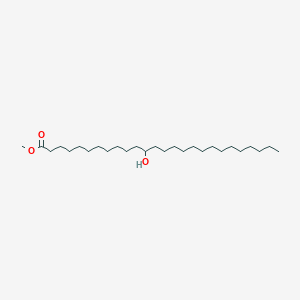
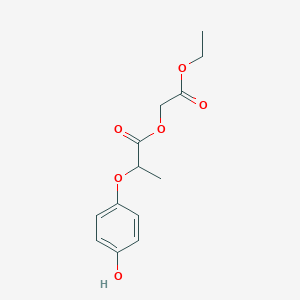
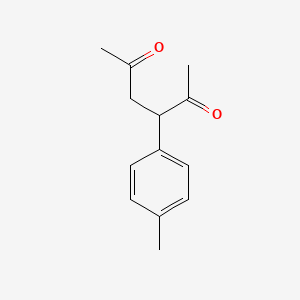
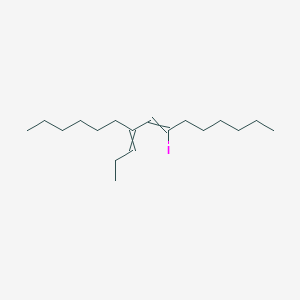
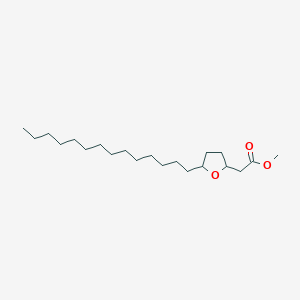
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

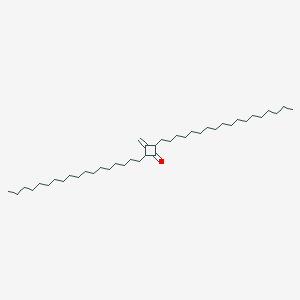
![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
methylene]-](/img/structure/B14226050.png)
